Cas no 921802-29-1 (N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)
N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- 921802-29-1
- N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
- N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- F2202-1481
- N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- AKOS004952157
-
- Inchi: 1S/C17H19N3O2S/c1-2-11-3-7-13(8-4-11)18-15(21)9-14-10-23-17(19-14)20-16(22)12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21)(H,19,20,22)
- InChI Key: ORCOYEMNCUBWJO-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NC2C=CC(=CC=2)CC)=O)N=C1NC(C1CC1)=O
Computed Properties
- Exact Mass: 329.11979803g/mol
- Monoisotopic Mass: 329.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 99.3Ų
N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-1481-2μmol |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-5μmol |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-10μmol |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-1mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2202-1481-2mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-3mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-4mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2202-1481-5mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2202-1481-10mg |
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921802-29-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Introduction to N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS No. 921802-29-1)
N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, a compound with the CAS number 921802-29-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure has garnered attention for its potential applications in the development of novel therapeutic agents. The compound's unique framework, combining a cyclopropane ring with a thiazole core and an amide functional group, positions it as a promising candidate for further exploration in drug discovery.
The molecular formula of this compound highlights its complexity and diversity. The presence of multiple heterocyclic systems, including the thiazole ring and the carbamoyl group, suggests that it may exhibit a wide range of biological activities. Specifically, the 1,3-thiazole moiety is well-documented for its role in various pharmacological applications, while the cyclopropane ring often enhances metabolic stability and bioavailability. These features make N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide an intriguing subject for further investigation.
In recent years, there has been a growing interest in thiazole derivatives due to their demonstrated efficacy in treating various diseases. The thiazole scaffold is particularly notable for its versatility in medicinal chemistry, serving as a key component in numerous drugs approved by regulatory agencies worldwide. The incorporation of additional functional groups, such as the carbamoyl and cyclopropane moieties in this compound, further expands its potential therapeutic applications.
One of the most compelling aspects of N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is its structural novelty. The combination of these distinct chemical features suggests that it may interact with biological targets in unique ways. This potential for unique interactions is particularly valuable in drug development, where identifying new mechanisms of action can lead to more effective treatments with fewer side effects.
The synthesis of this compound presents both challenges and opportunities for chemists. The complex interplay between the various functional groups requires careful optimization to ensure high yields and purity. However, the successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up new avenues for exploring related compounds.
Recent studies have begun to uncover the biological potential of this class of compounds. Preliminary experiments have shown promising results in various in vitro assays, indicating that N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide may possess properties suitable for therapeutic use. These findings are particularly exciting given the growing demand for innovative treatments across multiple therapeutic areas.
The cyclopropane ring is a particularly interesting feature from a pharmacological standpoint. Its rigid structure can enhance binding affinity to biological targets by restricting conformational flexibility. This rigidity can also contribute to improved metabolic stability, making it an attractive feature for drug candidates intended for long-term use.
The amide functional group is another key component of this compound that warrants further investigation. Amides are well-known for their ability to modulate biological pathways through various mechanisms. In particular, they can act as substrates or inhibitors of enzymes involved in critical metabolic processes. The presence of an amide group in N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide suggests that it may influence these pathways in significant ways.
The ethylphenyl substituent adds another layer of complexity to this molecule. Phenyl rings are frequently found in biologically active compounds due to their ability to interact with aromatic hydrophobic pockets on proteins. The ethyl group provides additional steric bulk and may influence solubility and distribution within biological systems.
Ongoing research aims to fully elucidate the pharmacological profile of N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide. Initial studies have focused on its interaction with various enzymes and receptors relevant to human health. These studies are crucial for understanding how the compound functions at a molecular level and for identifying potential therapeutic applications.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets based on its structural features. These predictions provide valuable insights into its potential efficacy and help guide further experimental work.
The development of novel drugs often involves iterative cycles of synthesis, testing, and refinement. Each iteration builds upon previous knowledge to improve both potency and safety profiles. N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide exemplifies this process by representing a culmination of years of research aimed at creating structurally unique compounds with therapeutic potential.
In conclusion, N-(4-{(4-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS No. 921802-29-1) is a fascinating molecule with significant potential in medicinal chemistry. Its complex structure and diverse functional groups make it an attractive candidate for further exploration in drug discovery efforts worldwide.
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